molecular formula C17H25NO2 B5220115 ethyl 1-(2,5-dimethylbenzyl)-3-piperidinecarboxylate

ethyl 1-(2,5-dimethylbenzyl)-3-piperidinecarboxylate

Cat. No. B5220115
M. Wt: 275.4 g/mol
InChI Key: NYKDMPGOAZBWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,5-dimethylbenzyl)-3-piperidinecarboxylate is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBC-Ethyl Ester and is commonly used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-(2,5-dimethylbenzyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters, leading to a reduction in the symptoms of various neurological disorders.
Biochemical and Physiological Effects
Ethyl 1-(2,5-dimethylbenzyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory retention. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-(2,5-dimethylbenzyl)-3-piperidinecarboxylate in lab experiments include its high purity, low cost, and ease of synthesis. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are many potential future directions for the research and development of ethyl 1-(2,5-dimethylbenzyl)-3-piperidinecarboxylate. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in the treatment of various diseases.
2. Development of new drugs based on ethyl 1-(2,5-dimethylbenzyl)-3-piperidinecarboxylate for the treatment of neurological disorders, cancer, and inflammatory diseases.
3. Investigation of the potential use of this compound in the development of new agrochemicals and pesticides.
4. Optimization of the synthesis method to improve the yield and purity of the product.
Conclusion
In conclusion, ethyl 1-(2,5-dimethylbenzyl)-3-piperidinecarboxylate is a chemical compound that has many potential applications in various fields. Its synthesis method is cost-effective and efficient, making it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 1-(2,5-dimethylbenzyl)-3-piperidinecarboxylate involves the reaction of 2,5-dimethylbenzyl chloride with piperidine followed by esterification with ethanol. The reaction is carried out under mild conditions and yields a high purity product. This synthesis method has been optimized to improve the yield and purity of the product, making it a cost-effective and efficient method for the production of this compound.

Scientific Research Applications

Ethyl 1-(2,5-dimethylbenzyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound is used as a precursor in the synthesis of various drugs, including antihistamines, antipsychotics, and antidepressants. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 1-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-4-20-17(19)15-6-5-9-18(11-15)12-16-10-13(2)7-8-14(16)3/h7-8,10,15H,4-6,9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKDMPGOAZBWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxylate

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